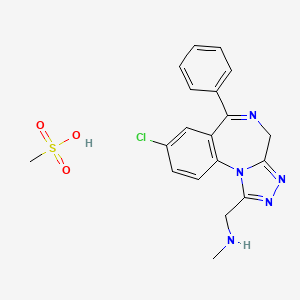
N-Desmethyladinazolam mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmethyladinazolam mesylate, also known as this compound, is a useful research compound. Its molecular formula is C19H20ClN5O3S and its molecular weight is 433.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
1. Sedative and Anxiolytic Effects
N-Desmethyladinazolam exhibits notable sedative and anxiolytic properties. Clinical studies have demonstrated that administration of NDMAD leads to dose-related sedation and impairments in psychomotor performance, similar to traditional benzodiazepines. The pharmacokinetics of NDMAD suggest it plays a crucial role in mediating these effects following adinazolam administration, with greater than 95% of adinazolam metabolized to NDMAD .
2. Uricosuric Activity
Research indicates that both adinazolam and NDMAD possess uricosuric activity, which involves the promotion of uric acid excretion. This property could be beneficial in treating conditions associated with elevated uric acid levels, such as gout .
Clinical Applications
1. Mental Health Treatments
NDMAD has been evaluated for its potential use in treating anxiety disorders and depression. While adinazolam was initially investigated as an antidepressant, the mixed results have led to further exploration of NDMAD's efficacy as a standalone treatment. Its psychoactive effects are believed to be more potent than those of adinazolam itself, suggesting that it may serve as a more effective therapeutic agent .
2. Pharmacokinetic Studies
Pharmacokinetic studies have shown that NDMAD's effects are dose-independent over a range of doses (10-50 mg). The relationship between plasma concentrations of NDMAD and psychomotor performance has been established, with significant performance decrements correlating with higher plasma levels . This data is crucial for understanding dosing regimens and potential therapeutic windows.
Table 1: Summary of Key Studies on N-Desmethyladinazolam Mesylate
Propiedades
Número CAS |
111317-35-2 |
|---|---|
Fórmula molecular |
C19H20ClN5O3S |
Peso molecular |
433.9 g/mol |
Nombre IUPAC |
1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N-methylmethanamine;methanesulfonic acid |
InChI |
InChI=1S/C18H16ClN5.CH4O3S/c1-20-10-16-22-23-17-11-21-18(12-5-3-2-4-6-12)14-9-13(19)7-8-15(14)24(16)17;1-5(2,3)4/h2-9,20H,10-11H2,1H3;1H3,(H,2,3,4) |
Clave InChI |
XBBBHTCBPLIACE-UHFFFAOYSA-N |
SMILES |
CNCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4.CS(=O)(=O)O |
SMILES canónico |
CNCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4.CS(=O)(=O)O |
Key on ui other cas no. |
111317-35-2 |
Números CAS relacionados |
37115-33-6 (Parent) |
Sinónimos |
mono-N-demethyladinazolam mono-N-demethyladinazolam mesylate mono-N-desmethyladin azolam N-desmethyladinazolam N-desmethyladinazolam mesylate N-desmethyladinozolam U 42352 U-42352 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















